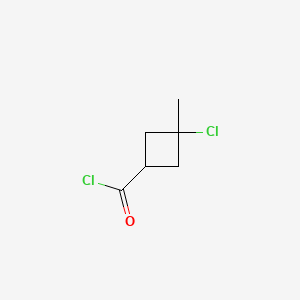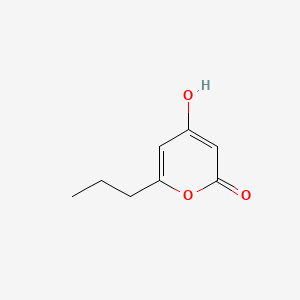
4-羟基-6-丙基吡喃-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-propyl-pyran-2-one is a heterocyclic organic compound with the molecular formula C8H10O3. . This compound is characterized by a pyran ring with a hydroxyl group at the 4-position and a propyl group at the 6-position.
科学研究应用
4-Hydroxy-6-propyl-pyran-2-one has a wide range of applications in scientific research:
作用机制
Target of Action
4-Hydroxy-6-propyl-pyran-2-one, also known as 4-hydroxy-6-propyl-2H-pyran-2-one or 4-hydroxy-6-propylpyran-2-one, is a type of 4-hydroxy-2-pyrone . These pyrones are widespread in nature and possess versatile bioactivity . .
Mode of Action
4-hydroxy-2-pyrones are polyfunctional molecules that bear several electrophilic and nucleophilic centers, which determine their application in organic synthesis . This suggests that they may interact with their targets through these electrophilic and nucleophilic centers.
Biochemical Pathways
The biosynthetic paths of the pyrones are actively developed and used as biotechnological approaches for the construction of natural and unnatural polysubstituted 4-hydroxy-2-pyrones . The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds . .
Result of Action
4-hydroxy-2-pyrones are known to possess versatile bioactivity , suggesting that they may have various effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-propyl-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds, which can be achieved using transition metal complexes and ketene transformations . Another method involves the intramolecular cyclization of α-haloesters, typically α-bromoesters, using a metal as a reducing agent .
Industrial Production Methods: Industrial production of 4-hydroxy-6-propyl-pyran-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, are also explored to make the process more sustainable .
化学反应分析
Types of Reactions: 4-Hydroxy-6-propyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrones, dihydro derivatives, and oxidized compounds .
相似化合物的比较
4-Hydroxy-2-pyrone: Similar in structure but lacks the propyl group at the 6-position.
6-Methyl-4-hydroxy-2-pyrone: Contains a methyl group instead of a propyl group at the 6-position.
4-Hydroxy-6-methyl-2H-pyran-2-one: Another derivative with a methyl group at the 6-position.
Uniqueness: 4-Hydroxy-6-propyl-pyran-2-one is unique due to the presence of the propyl group at the 6-position, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-hydroxy-6-propylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-4-6(9)5-8(10)11-7/h4-5,9H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLWUMFTZMAEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715798 |
Source


|
| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18742-94-4 |
Source


|
| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18742-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-propyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride](/img/structure/B578959.png)
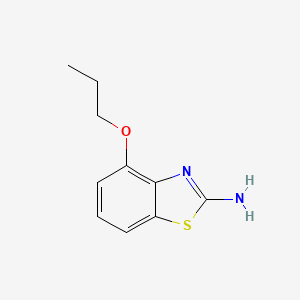
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)

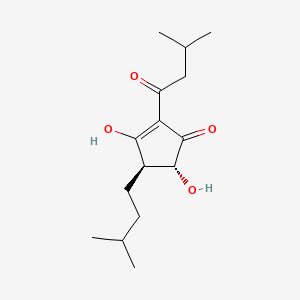
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)
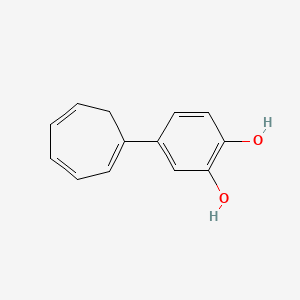
![pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B578970.png)
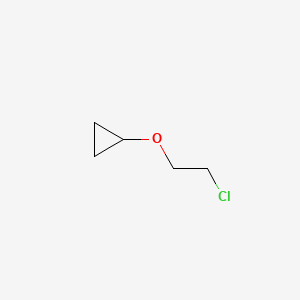
![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
